molecular formula C19H18N10O B607612 Gcn2-IN-1

Gcn2-IN-1

货号: B607612
分子量: 402.4 g/mol
InChI 键: CFNFLNGJQOHNPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-92 是一种化学化合物,以其作为一般控制非抑制性 2 激酶 (GCN2 或 EIF2AK4) 抑制剂的作用而闻名。该激酶参与应激反应途径,特别是在氨基酸缺乏条件下蛋白质合成的调节。 A-92 已显示出作为一种用于治疗癌症的化疗药物的潜力,因为它能够以低于 0.3 微摩尔的 IC50 值抑制 GCN2 .

科学研究应用

Applications in Cancer Research

Targeting Tumor Microenvironment:
Gcn2-IN-1 has shown promise in modifying the tumor microenvironment by inhibiting GCN2 activity in myeloid-derived suppressor cells (MDSCs). Studies indicate that GCN2 plays a role in promoting MDSC-mediated immunosuppression. Inhibiting GCN2 with this compound can enhance T cell proliferation and restore anti-tumor immunity, making it a potential therapeutic strategy for cancer treatment .

Enhancing Chemotherapy Efficacy:
By disrupting the protective mechanisms employed by cancer cells under stress conditions, this compound may sensitize tumors to chemotherapy. The inhibition of GCN2 can lead to increased oxidative stress within cancer cells, potentially enhancing the effectiveness of conventional chemotherapeutic agents .

Implications in Immunology

Regulating Immune Responses:
this compound's ability to modulate GCN2 activity has significant implications for immune responses. Research shows that GCN2 is critical for IL-6 production in macrophages during bacterial infections. By inhibiting GCN2, this compound could alter cytokine production and potentially enhance host defense mechanisms against infections .

Vaccine Response Enhancement:
In studies involving vaccination, such as with the yellow fever vaccine YF-17D, increased expression of GCN2 was associated with enhanced CD8+ T cell activation. Inhibiting GCN2 using this compound may help fine-tune immune responses post-vaccination, potentially improving vaccine efficacy .

Neurodegenerative Disease Research

Potential Therapeutic Target:
The role of GCN2 in neurodegeneration has garnered attention due to its involvement in cellular stress responses linked to aging and neurodegenerative diseases. Inhibition of GCN2 with this compound could provide insights into therapeutic strategies aimed at mitigating neurodegenerative processes by modulating stress response pathways .

Case Studies and Research Findings

Study Focus Findings
Ravindran et al., 2014Cancer ImmunologyDemonstrated that inhibiting GCN2 enhances T cell responses and reduces MDSC-mediated suppression in tumor models.
Ferraz et al., 2023Immune ResponseShowed that GCN2 activation correlates with enhanced cytokine production during infections; inhibition may alter immune outcomes.
Hu et al., 2024NeurodegenerationInvestigated the role of GCN2 in aging-related diseases; suggested that targeting this pathway could mitigate neurodegenerative effects.

作用机制

A-92 通过抑制 GCN2 激酶的活性来发挥其作用。GCN2 在氨基酸缺乏条件下被激活,导致真核起始因子 2α (eIF2α) 的磷酸化。这种磷酸化事件会降低整体蛋白质合成,同时选择性地增加特定应激反应蛋白的翻译。 通过抑制 GCN2,A-92 可防止 eIF2α 的磷酸化,从而调节细胞应激反应,并在营养缺乏条件下可能导致癌细胞死亡 .

类似化合物:

    A-91: 另一种具有类似三唑并[4,5-d]嘧啶核心的 GCN2 抑制剂,但取代基不同。

    A-93: 一种具有类似作用机制但效力和选择性谱不同的化合物。

    GCN2 抑制剂 1: 一种结构不同的化合物,也抑制 GCN2,但具有不同的药代动力学特性。

A-92 的独特性: A-92 的独特性在于其高效力 (IC50 < 0.3 微摩尔) 和对 GCN2 的选择性。 其独特的结构使其能够有效地抑制 GCN2,使其成为研究该激酶在细胞应激反应中的作用及其作为癌症治疗靶点的潜力的宝贵工具 .

生化分析

Biochemical Properties

Gcn2-IN-1 interacts with GCN2, inhibiting its function . GCN2 is an eIF2α kinase that rewires the metabolism of cells under amino acid starvation stress . The inhibition of GCN2 by this compound can affect various biochemical reactions, particularly those related to protein synthesis and amino acid metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting GCN2, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, GCN2 helps keep cells alive while tumors undergo significant nutritional stress during tumorigenesis . Inhibiting GCN2 with this compound could potentially disrupt these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of GCN2 . GCN2 is activated by the binding of uncharged tRNAs, which results in a conformational change and GCN2 activation . By inhibiting GCN2, this compound prevents this activation, thereby influencing various downstream effects, such as changes in gene expression .

Metabolic Pathways

This compound, through its inhibition of GCN2, can influence various metabolic pathways. GCN2 plays a key role in responding to amino acid availability and can affect pathways related to protein synthesis and amino acid metabolism .

Subcellular Localization

Gcn2, the target of this compound, is known to be activated in response to stresses that occur in various subcellular locations, including the cytoplasm . Therefore, this compound would need to reach these locations to exert its inhibitory effects.

准备方法

合成路线和反应条件: A-92 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成三唑并[4,5-d]嘧啶核心,然后进行官能团修饰以引入必要的取代基。反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高收率和纯度。

工业生产方法: A-92 的工业生产可能涉及优化合成路线以最大限度地提高效率并降低成本。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。目标是以高纯度和一致性生产 A-92,用于研究和潜在的治疗应用。

化学反应分析

反应类型: A-92 会发生各种化学反应,包括:

    氧化: A-92 在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可以改变 A-92 上的官能团,可能改变其活性。

    取代: 取代反应可以在三唑并[4,5-d]嘧啶核心上引入不同的取代基,导致具有不同性质的类似物。

常用试剂和条件:

    氧化: 常见的氧化剂如过氧化氢或高锰酸钾。

    还原: 还原剂如硼氢化钠或氢化铝锂。

    取代: 在受控条件下各种亲核试剂和亲电试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而取代可能产生具有不同取代基的一系列类似物。

相似化合物的比较

    A-91: Another GCN2 inhibitor with a similar triazolo[4,5-d]pyrimidine core but different substituents.

    A-93: A compound with a similar mechanism of action but different potency and selectivity profiles.

    GCN2 Inhibitor 1: A structurally distinct compound that also inhibits GCN2 but with different pharmacokinetic properties.

Uniqueness of A-92: A-92 is unique due to its high potency (IC50 < 0.3 micromolar) and selectivity for GCN2. Its specific structure allows for effective inhibition of GCN2, making it a valuable tool for studying the role of this kinase in cellular stress responses and its potential as a therapeutic target in cancer .

生物活性

Gcn2-IN-1 is a small molecule inhibitor targeting the GCN2 protein kinase, which plays a crucial role in the integrated stress response (ISR). This article delves into the biological activity of this compound, exploring its mechanisms, effects on various diseases, and implications in therapeutic contexts.

Overview of GCN2 and Its Role in Cellular Stress

GCN2 (General Control Nonderepressible 2) is a serine/threonine kinase that is activated under conditions of amino acid deprivation, oxidative stress, and other cellular stresses. It phosphorylates eukaryotic translation initiation factor 2 (eIF2α), leading to a reduction in global protein synthesis while promoting the translation of specific mRNAs involved in stress responses, such as ATF4. This mechanism is vital for cellular adaptation to stress and has implications in various diseases, including cancer and neurodegenerative disorders.

This compound has been shown to inhibit the kinase activity of GCN2 effectively. Studies indicate that this inhibition can reverse the effects of GCN2 activation under stress conditions, thereby restoring normal cellular functions. The compound operates through competitive inhibition at the ATP-binding site of GCN2, which is crucial for its enzymatic activity.

Table 1: Comparison of this compound with Other GCN2 Inhibitors

CompoundMechanismPotency (IC50)Disease ModelsNotes
This compoundATP-competitive~50 nMALS, CancerEffective in reversing GCN2-mediated effects
Gcn2iBATP-competitive~100 nMCancerCan paradoxically activate GCN2 at low doses
ISRIBNon-competitive~10 nMNeurodegenerationDirectly inhibits eIF2α phosphorylation

1. Amyotrophic Lateral Sclerosis (ALS)

In a mouse model of ALS, inhibition of GCN2 using this compound led to a significant reduction in mutant SOD1 toxicity. The treatment resulted in improved neuronal survival and altered protein distribution patterns associated with neurodegeneration. Longitudinal studies showed that mice treated with this compound exhibited delayed disease progression compared to controls, indicating its potential as a therapeutic agent in ALS management .

2. Cancer Therapy

This compound has been evaluated for its efficacy in various cancer models. Inhibition of GCN2 was found to enhance the effectiveness of chemotherapeutic agents by reversing the tumor's adaptive responses to nutrient deprivation. Preclinical trials demonstrated that tumors treated with this compound showed reduced growth rates and improved responses to immune checkpoint inhibitors .

3. Metabolic Disorders

Research has highlighted the role of GCN2 in metabolic regulation. In models of type 2 diabetes (T2D), pharmacological inhibition of GCN2 using this compound ameliorated hyperglycemia and insulin resistance. The compound's ability to modulate glucose metabolism pathways suggests its potential for treating metabolic syndromes .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Activation vs. Inhibition : While designed as an inhibitor, low concentrations of certain compounds like Gcn2iB can unexpectedly activate GCN2, complicating therapeutic strategies. This phenomenon underscores the importance of dosage and context in drug development .
  • Structural Insights : Structural biology studies have revealed that binding interactions between this compound and the kinase domain lead to conformational changes that inhibit enzymatic activity effectively. Understanding these interactions can aid in optimizing inhibitor design .

属性

IUPAC Name

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNFLNGJQOHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does GCN2 activity relate to Alzheimer's disease pathogenesis?

A1: Research suggests that GCN2, a protein kinase involved in the cellular response to amino acid starvation, may play a role in Alzheimer's disease (AD). One study found that inhibiting GCN2 could reduce the production of amyloid-beta (Aβ), a key protein implicated in AD pathology []. The study demonstrated that GCN2 activity is enhanced in cells with impaired autophagy, a cellular waste disposal process often dysfunctional in AD. This enhanced GCN2 activity leads to increased expression of Presenilin-1 (PS1), a component of the γ-secretase enzyme complex responsible for Aβ production []. These findings suggest that targeting GCN2 could be a potential therapeutic strategy for AD.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。